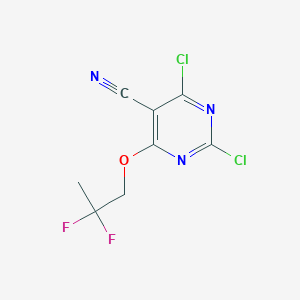

2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2,4-dichloro-6-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-6-4(2-13)5(9)14-7(10)15-6/h3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQCUXJMGOIFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174281 | |

| Record name | 5-Pyrimidinecarbonitrile, 2,4-dichloro-6-(2,2-difluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-20-9 | |

| Record name | 5-Pyrimidinecarbonitrile, 2,4-dichloro-6-(2,2-difluoropropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarbonitrile, 2,4-dichloro-6-(2,2-difluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile (CAS No: 1965309-20-9) is a pyrimidine derivative with significant potential in various biological applications. This article explores its biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by data tables and relevant research findings.

- Molecular Formula : C8H5Cl2F2N3O

- Molecular Weight : 268.05 g/mol

- Structural Characteristics : The compound features a pyrimidine ring substituted with chlorine and difluoropropoxy groups, which are essential for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound.

Table 1: Anticancer Activity Data

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity Data

The inhibition of COX-2 by this compound suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Table 3: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <256 | |

| Escherichia coli | <256 | |

| Candida albicans | <256 |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity.

4. Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Table 4: Neuroprotective Activity Data

The neuroprotective properties suggest potential applications in treating cognitive disorders.

Case Studies

A recent study examined the efficacy of various pyrimidine derivatives in vitro against multiple cancer cell lines and reported significant cytotoxic effects for compounds similar to this compound. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions on the pyrimidine ring enhance biological activity.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its antiviral and anticancer properties. Its structural analogs have shown promise in inhibiting specific enzyme pathways involved in disease progression.

- Case Study : Research indicates that derivatives of this compound exhibit inhibitory effects on certain kinases involved in cancer cell proliferation. These findings suggest a pathway for developing targeted cancer therapies.

Agrochemical Uses

In agriculture, 2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile is being explored as a herbicide due to its selective action against broadleaf weeds while being less harmful to cereal crops.

- Field Trials : Preliminary field trials have demonstrated effective weed control in various crops with minimal phytotoxicity, indicating its potential as a sustainable agricultural solution.

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding metabolic pathways and enzyme interactions. Its ability to modulate enzyme activity makes it suitable for research into metabolic diseases.

- Research Findings : Studies have shown that the compound can act as an inhibitor of specific metabolic enzymes, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

*Calculated based on molecular formula.

Key Observations :

- Fluorine Impact: The 2,2-difluoro-propoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups (e.g., methoxy in ) .

- Chlorine vs. Methylthio : Chlorine at positions 2 and 4 may increase electrophilicity, facilitating nucleophilic substitution reactions, whereas methylthio groups (e.g., ) provide steric bulk and alter redox properties.

- Spectral Signatures : Nitrile groups consistently show IR peaks near 2200–2225 cm⁻¹ across analogs .

Stability and Reactivity

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a pyrimidine core. A common approach is to start with a 2,4-dichloropyrimidine-5-carbonitrile intermediate and substitute the 6-position with 2,2-difluoropropanol under basic conditions (e.g., NaH in THF or DMF). Chlorination steps using POCl₃ at elevated temperatures (80–100°C) are critical for introducing chlorine atoms at the 2- and 4-positions . For example, describes similar chlorination protocols for pyrimidine derivatives. Reaction optimization may involve varying solvents (e.g., DMSO:Water systems ), catalysts, and temperature to improve yield (>70%) and purity (>95%).

| Reaction Step | Conditions | Key Reagents | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 80–100°C | Phosphoryl chloride | |

| Alkoxy Substitution | NaH, THF/DMF | 2,2-Difluoropropanol |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and fluorine coupling (e.g., ¹⁹F NMR for CF₂ groups). reports δ ~160–170 ppm for pyrimidine carbons, while CF₂ groups show splitting patterns in ¹H NMR .

- IR Spectroscopy : Peaks at ~2200–2250 cm⁻¹ confirm the nitrile group, and C-F stretches appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry : HRMS or LCMS validates molecular weight (e.g., calculated for C₈H₅Cl₂F₂N₃O: ~292 g/mol) .

Advanced Questions

Q. How can computational modeling predict substituent effects on reactivity and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Cl and CF₂ groups. Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to biological targets like enzymes or serum albumin. highlights pyrimidine-5-carbonitriles with antimicrobial activity, where substituent electronic properties correlate with bioactivity .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine-5-carbonitriles?

- Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions. For example:

- Substituent Analysis : shows that antiviral activity in pyrrolopyrimidines requires amino groups at C-4 and C-6, whereas CF₃ or Cl substitutions may alter selectivity .

- Assay Optimization : Standardize cell culture models (e.g., HCMV or HSV-1 ) and control for solvent effects (e.g., DMSO concentration <0.1%).

Q. How to study thermodynamic binding parameters with serum albumin?

- Methodological Answer : Fluorescence quenching (as in ) measures binding constants (Kₐ ~10⁴ L/mol) and thermodynamics. Synchronous fluorescence spectroscopy (SFS) detects conformational changes in HSA upon ligand binding. Stern-Volmer analysis determines quenching mechanisms (static vs. dynamic), while van’t Hoff plots calculate ΔH and ΔS .

| Parameter | Technique | Typical Value | Reference |

|---|---|---|---|

| Binding Constant (Kₐ) | Fluorescence Quenching | 1.5 × 10⁴ L/mol | |

| ΔH, ΔS | van’t Hoff Analysis | ΔH = -13.06 kJ/mol, ΔS = 51.34 J/mol·K |

Q. What crystallographic methods determine the structure of halogenated pyrimidines?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves Cl/F positional disorder. notes SHELX’s robustness for small-molecule crystallography, though twinning or low-resolution data may require alternative software (e.g., OLEX2) .

Data Contradiction Analysis

Q. Why do pyrimidine-5-carbonitriles exhibit variable antimicrobial activity?

- Methodological Answer : Structural nuances (e.g., CF₂ vs. CH₃ groups) influence lipophilicity and membrane penetration. reports that 2,4-disubstituted derivatives show marked activity, while 6-aryl substitutions reduce potency. Comparative MIC assays under standardized CLSI guidelines can clarify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.